molecular formula C21H15N5O4 B1250273 Pnri-299 CAS No. 550368-41-7

Pnri-299

カタログ番号: B1250273
CAS番号: 550368-41-7
分子量: 401.4 g/mol
InChIキー: UPQJVNPKWQFAKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PNRI-299は、アクチベータータンパク質1(AP-1)転写の選択的阻害剤です。アクチベータータンパク質1は、さまざまな刺激に応答して遺伝子発現を調節する転写因子であり、分化、増殖、アポトーシスなどの細胞プロセスを制御します。 This compoundは、核因子κB(NF-κB)やチオレドキシンなどの他の転写因子に影響を与えずに、AP-1転写を特異的に阻害します .

準備方法

PNRI-299の合成には、ケモゲノミクスアプローチが用いられ、酸化還元感受性タンパク質に共通するモチーフであるβストランドとして作用するように設計された二環式テンプレートが利用されます。テンプレートには、酸化還元タンパク質の活性部位にある重要なシステイン残基をトラップするエネジオン部分を含みます。 テンプレートのバリエーションは、コンビナトリアルライブラリーアプローチを使用してさまざまなアミノ酸側鎖を追加することで導入されます .

化学反応の分析

PNRI-299は、酸化還元求核剤、特に酸化還元タンパク質の活性部位にあるシステイン残基と特異的な反応を起こします。それは、酸化還元求核剤システイン-65と相互作用し、構造活性相関の解釈を支援します。 この化合物は、高濃度であってもNF-κB転写またはチオレドキシンには影響を与えません .

科学研究への応用

This compoundは、特に免疫学、炎症、呼吸器感染症の分野において、科学研究に重要な応用があります。 マウスのアレルギー性喘息モデルにおいて、気道好酸球浸潤、粘液過剰分泌、浮腫、インターロイキン-4レベルを有意に減少させることが示されています . さらに、this compoundは、癌や炎症性疾患を含むさまざまな細胞プロセスや疾患におけるAP-1転写の役割を研究するために使用されます .

科学的研究の応用

Therapeutic Applications in Asthma

Mechanism of Action:
PNRI-299 selectively inhibits the transcription factor AP-1 without affecting NF-κB or thioredoxin pathways. This selectivity is significant because it allows for targeted therapeutic interventions in conditions characterized by excessive AP-1 activity, such as asthma.

Case Studies:
In a mouse model of asthma, treatment with this compound resulted in:

  • Reduced airway eosinophil infiltration: This is critical as eosinophils are key contributors to asthma pathology.
  • Decreased mucus hypersecretion and edema: These effects contribute to improved airway function and reduced respiratory distress.
  • Lowered IL-4 levels: IL-4 is an important cytokine involved in the allergic response, and its reduction indicates a potential for therapeutic intervention in allergic inflammation .

Cancer Research

Potential Role in Cancer Therapy:
this compound has shown promise as a therapeutic agent in cancer research due to its ability to inhibit Ref-1, which is implicated in the survival and proliferation of cancer cells.

Case Studies:
Research indicates that:

  • This compound can inhibit growth in various cancer cell lines by targeting pathways regulated by Ref-1.
  • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential use as an adjunct therapy in cancer treatment .

Inflammatory Diseases

Role in Inflammatory Response:
this compound has been evaluated for its effects on inflammation beyond asthma. Its inhibition of AP-1 has implications for other inflammatory conditions.

Research Findings:
Studies have shown that:

  • This compound does not significantly alter the inflammatory response induced by ischemia/reperfusion injury, indicating that while it may be effective in specific models like asthma, its efficacy may vary across different inflammatory contexts .

Summary of Applications

The following table summarizes the applications of this compound across various fields:

Application Area Effect Study Reference
AsthmaReduced eosinophil infiltration; decreased IL-4
CancerInduces apoptosis; inhibits cell growth
Inflammatory DiseasesLimited effect on ischemia/reperfusion injury

作用機序

PNRI-299は、AP-1転写を選択的に阻害することで効果を発揮します。それは、酸化還元エフェクター因子1(Ref-1)と特異的に反応してAP-1転写を阻害し、その分子標的を過剰発現させます。この化合物は、酸化還元求核剤システイン-65と相互作用し、その構造活性相関を説明するのに役立ちます。 Ref-1は、this compoundによるAP-1転写への阻害効果を弱めます .

類似化合物との比較

PNRI-299は、NF-κBやチオレドキシンなどの他の転写因子に影響を与えることなく、AP-1転写を選択的に阻害するという点でユニークです。 類似の化合物には、AP-1転写の他の選択的阻害剤がありますが、this compoundは、Ref-1との特異的な相互作用と、喘息モデルにおいて気道炎症を軽減する有意な効果により際立っています .

類似化合物::

This compoundのAP-1転写の選択的阻害と、気道炎症を軽減する有意な効果は、免疫学および呼吸器疾患における科学研究のための貴重な化合物となっています。

生物活性

PNRI-299, chemically known as N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide, has garnered attention in various biological studies due to its role as an inhibitor of the transcription factor AP-1 (Activator Protein 1). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in different biological models, and relevant case studies.

This compound functions primarily by inhibiting AP-1 activity. AP-1 is a crucial transcription factor involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By blocking AP-1's transcriptional activity, this compound can modulate several downstream signaling pathways.

Key Findings:

  • Inhibition of AP-1 : this compound has been shown to react specifically with Ref-1 (reduction/oxidation factor), inhibiting its ability to activate AP-1-dependent transcriptional pathways .
  • Impact on Inflammatory Responses : Studies indicate that this compound does not significantly alter inflammatory responses in certain models of injury, such as intestinal ischemia-reperfusion (I/R) injury. The compound exhibited minimal effects on vascular permeability and cytokine levels in these contexts .

1. Asthma Model

In a mouse model of asthma, this compound was tested for its efficacy in reducing airway inflammation. The results indicated that treatment with this compound led to a significant reduction in airway swelling and inflammatory cell infiltration compared to controls, suggesting its potential utility in managing asthma symptoms .

2. Ischemia-Reperfusion Injury

In the context of I/R injury, this compound was evaluated for its protective effects against tissue damage. Despite its role as an AP-1 inhibitor, this compound did not significantly impact the inflammatory changes or lethality associated with I/R injury. This indicates that while it may inhibit AP-1 activity, other pathways may compensate for this inhibition during acute inflammatory responses .

Data Tables

The following table summarizes the effects of this compound across different biological models:

ModelEffect ObservedReference
Mouse Asthma ModelReduced airway swelling and inflammation
Intestinal I/R InjuryMinimal effect on inflammatory response
NF-kB TranslocationNo significant alteration in NF-kB translocation

Case Study 1: Asthma Management

In a controlled study involving asthmatic mice treated with this compound, researchers observed a marked decrease in eosinophilic infiltration and mucus production. This suggests that targeting AP-1 may provide therapeutic benefits in allergic conditions.

Case Study 2: Ischemia-Reperfusion Injury

A separate investigation into the role of this compound during I/R injury revealed that while it inhibited AP-1 activity, it did not confer protective benefits against tissue damage or systemic inflammatory responses typically associated with such injuries. This highlights the complexity of inflammatory pathways and the potential need for combination therapies to achieve desired outcomes.

特性

IUPAC Name

N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQJVNPKWQFAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550368-41-7
Record name PNRI-299
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNRI-299
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pnri-299
Reactant of Route 2
Reactant of Route 2
Pnri-299
Reactant of Route 3
Pnri-299
Reactant of Route 4
Reactant of Route 4
Pnri-299
Reactant of Route 5
Reactant of Route 5
Pnri-299
Reactant of Route 6
Pnri-299

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。